

Commercial Suppliers and Technical Applications of Crizotinib-d5: A Comprehensive Guide

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Compound of Interest		
Compound Name:	Crizotinib-d5	
Cat. No.:	B10795807	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial landscape for **Crizotinib-d5**, a deuterated analog of the potent tyrosine kinase inhibitor, Crizotinib. Intended for researchers and professionals in drug development, this document details available suppliers, compares technical specifications, and outlines relevant experimental protocols. Furthermore, it visualizes the core signaling pathways affected by Crizotinib and a typical experimental workflow utilizing its deuterated form.

Introduction to Crizotinib-d5

Crizotinib is a targeted cancer therapeutic that primarily functions as an inhibitor of anaplastic lymphoma kinase (ALK) and c-MET (hepatocyte growth factor receptor) tyrosine kinases.[1][2] [3] By binding to the ATP-binding site of these kinases, Crizotinib blocks downstream signaling pathways crucial for cell growth, proliferation, and survival.[2][4] This mechanism has proven effective in treating non-small cell lung cancers (NSCLC) that harbor specific genetic alterations, such as the EML4-ALK fusion oncogene.[1][2]

Crizotinib-d5 is a stable, isotope-labeled version of Crizotinib, where five hydrogen atoms have been replaced with deuterium. This modification makes it an ideal internal standard for quantitative bioanalytical assays, such as liquid chromatography-mass spectrometry (LC-MS), to precisely measure the concentration of Crizotinib in biological matrices.[5][6] Its use



improves the accuracy and reliability of pharmacokinetic and therapeutic drug monitoring studies.[5]

Commercial Suppliers of Crizotinib-d5

A number of chemical and life science companies supply **Crizotinib-d5** for research purposes. The following table summarizes prominent commercial suppliers and their basic information.

Supplier	Location	Contact Information
Cayman Chemical	Ann Arbor, MI, USA	INVALID-LINK
BOC Sciences	Shirley, NY, USA	INVALID-LINK
Veeprho Life Sciences	Multiple Locations	INVALID-LINK[5]
SynZeal Research	Gujarat, India	INVALID-LINK
Simson Pharma Limited	Mumbai, India	INVALID-LINK,INVALID- LINK[7]
MedChemExpress	Monmouth Junction, NJ, USA	INVALID-LINK
Clinivex	Toronto, ON, Canada	INVALID-LINK

Technical Specifications

The technical specifications for **Crizotinib-d5** can vary between suppliers. Researchers should carefully consider these parameters based on their experimental needs. The data below has been compiled from the suppliers' public information.

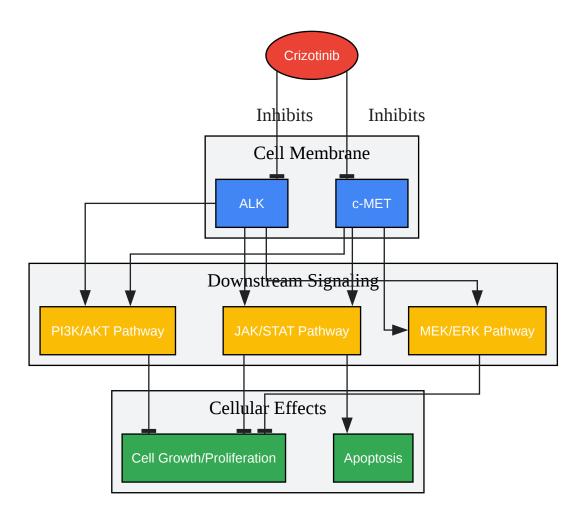


Parameter	Cayman Chemical[8]	BOC Sciences[9]	Veeprho[5]	SynZeal[10]	MedChemE xpress[11]
CAS Number	1395950-84- 1	1395950-48- 7	1395950-84- 1	1395950-84- 1	1395950-84- 1
Molecular Formula	C21H17D5Cl2F N5O	C21H17D5Cl2F N5O	C21H17D5Cl2F N5O	C21H17D5Cl2F N5O	C21H17D5Cl2F N5O
Molecular Weight	455.4 g/mol	455.37 g/mol	455.37 g/mol	455.4 g/mol	455.37 g/mol
Purity	≥99% deuterated forms (d1-d5)	95% by HPLC; 95% atom D	Not specified	Synthesis on demand	99.60%
Appearance	A solid	Light Tan Solid	Not specified	Not specified	Not specified
Solubility	Chloroform: soluble	Not specified	Not specified	Not specified	Not specified
Storage	-20°C	Not specified	Not specified	Ambient shipping	-80°C (6 months); -20°C (1 month)
Stability	≥ 4 years	Not specified	Not specified	Not specified	Not specified

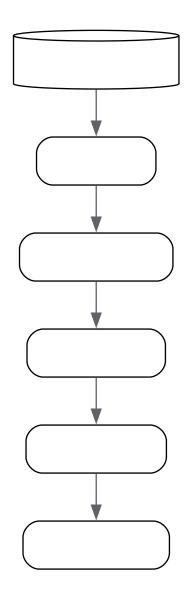
Key Signaling Pathway of Crizotinib

Crizotinib exerts its anti-tumor effects by inhibiting key tyrosine kinases, which in turn disrupts multiple downstream signaling cascades that are critical for cancer cell proliferation and survival.[4]









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